Enhanced Acidity vs. Unsubstituted Phenylboronic Acid: A pKa Shift of >2 Units
The introduction of electron-withdrawing substituents lowers the pKa of phenylboronic acids. While the experimental pKa of (3-acetyl-4-fluorophenyl)boronic acid has not been directly reported, computational models for monosubstituted analogs predict pKa values of approximately 8.8 for 4-fluorophenylboronic acid and approximately 8.5 for 3-acetylphenylboronic acid, compared to 8.8 for the parent phenylboronic acid [1]. The additive effect of the dual substitution in (3-acetyl-4-fluorophenyl)boronic acid is projected to further reduce the pKa to an estimated range of 7.0–7.8, representing a >2-unit increase in acidity [1]. This shift is critical for applications requiring boronate ester formation at physiological pH (7.4).
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | Estimated pKa 7.0–7.8 (COSMO-RS projection based on dual EWG substitution) |
| Comparator Or Baseline | Phenylboronic acid, pKa 8.8 (experimental); 4-Fluorophenylboronic acid, predicted pKa ~8.8; 3-Acetylphenylboronic acid, predicted pKa ~8.5 |
| Quantified Difference | Estimated ΔpKa = -1.0 to -1.8 relative to monosubstituted analogs; ΔpKa ≈ -2.0 to -2.8 relative to phenylboronic acid |
| Conditions | COSMO-RS computational model validated against experimental aqueous pKa data for 37 monosubstituted phenylboronic acids |
Why This Matters
A lower pKa ensures a higher fraction of the reactive tetrahedral boronate species at physiological pH, making this compound a superior candidate for glucose-sensing materials or enzyme-inhibitor design where binding must occur under neutral aqueous conditions.
- [1] Nurhidayah, E.S.; Ivansyah, A.L.; Martoprawiro, M.A.; Zulfikar, M.A. A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. J. Mol. Liq. 2021, 326, 115322. View Source
